Potent and Selective KCNQ2/3 Potassium Channel Antagonism: A Definitive Differentiator from 2-Amino and 2-Methylamino Analogs
The 2-(dimethylamino)quinoline-4-carboxylic acid exhibits potent antagonism of the KCNQ2 homomeric potassium channel with an IC50 of 70 nM, and of the KCNQ2/Q3 heteromeric channel with an IC50 of 120 nM, as determined by automated patch clamp assay in CHO cells [1]. In stark contrast, the closely related 2-(methylamino) analog and 2-amino analog lack any reported KCNQ channel activity, instead demonstrating weak inhibition of monoamine oxidases (MAO-A IC50 = 100 µM; MAO-B IC50 = 15.4 µM) [2][3]. This >200-fold difference in primary target engagement establishes the 2-(dimethylamino) substitution as a critical determinant for KCNQ channel pharmacology.
| Evidence Dimension | KCNQ2 Channel Antagonism (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 2-(Methylamino)quinoline-4-carboxylic acid: No KCNQ activity reported; primary activity is MAO-B inhibition (IC50 = 15.4 µM) |
| Quantified Difference | >200-fold more potent for target compound on KCNQ2; distinct target profile entirely |
| Conditions | Automated patch clamp assay in CHO cells expressing KCNQ2 (target compound) vs. fluorescence assay for MAO-B (comparator) |
Why This Matters
This potency and target selectivity define the compound's utility in KCNQ channel research programs, where off-target MAO inhibition or lack of ion channel activity would confound results.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): 2-(Dimethylamino)quinoline-4-carboxylic acid. Affinity Data for KCNQ2 and KCNQ2/Q3. View Source
- [2] BindingDB. (n.d.). BDBM50401987 (CHEMBL1492484): 2-(Methylamino)quinoline-4-carboxylic acid. Affinity Data for MAO-A and MAO-B. View Source
- [3] BindingDB. (n.d.). BDBM50450829 (CHEMBL4212159): 2-(Methylamino)quinoline-4-carboxylic acid. Affinity Data for MAO-A and MAO-B. View Source
